molecular formula C12H16O3 B1311801 6-phenoxyhexanoic Acid CAS No. 7170-41-4

6-phenoxyhexanoic Acid

Cat. No.: B1311801
CAS No.: 7170-41-4
M. Wt: 208.25 g/mol
InChI Key: KJWBACOFHDCTDI-UHFFFAOYSA-N
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Description

6-Phenoxyhexanoic acid is a substituted hexanoic acid derivative characterized by a phenoxy group (-O-C₆H₅) at the terminal position of the six-carbon aliphatic chain. It is synthesized via methods yielding high purity (89% yield) and exhibits a melting point of 66–68°C, as confirmed by $ ^1 \text{H-NMR} $ data (δ 7.38–7.17 ppm for aromatic protons and δ 1.46–3.00 ppm for aliphatic chain protons) .

Properties

IUPAC Name

6-phenoxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c13-12(14)9-5-2-6-10-15-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWBACOFHDCTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436452
Record name 6-phenoxyhexanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7170-41-4
Record name 6-Phenoxyhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7170-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-phenoxyhexanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenoxyhexanoic Acid typically involves the reaction of hexanoic acid with phenol under specific conditions. One common method is the esterification of hexanoic acid with phenol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce production costs. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Phenoxyhexanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The phenoxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

6-Phenoxyhexanoic acid has garnered attention for its potential therapeutic effects. It is particularly noted for its role as an inhibitor of glycogen phosphorylase, which is significant in managing hyperglycemia in type 2 diabetes. Research indicates that derivatives of this compound can effectively inhibit this enzyme, thereby aiding in blood sugar regulation.

Case Study: Glycogen Phosphorylase Inhibition

  • Objective : To evaluate the efficacy of this compound derivatives as glycogen phosphorylase inhibitors.
  • Findings : A study demonstrated that specific derivatives exhibited significant inhibitory activity, suggesting potential for developing new diabetes treatments .

Cosmetic Formulations

In the cosmetic industry, this compound serves as a key ingredient due to its properties as a skin-conditioning agent and emulsifier. Its inclusion in formulations enhances product stability and efficacy.

Case Study: Skin Bioavailability Assessment

  • Objective : To assess the bioavailability of this compound in topical formulations.
  • Methodology : Researchers utilized advanced techniques such as tape stripping and microdialysis to measure the concentration of the compound in skin layers post-application.
  • Results : The study confirmed that this compound penetrates skin layers effectively, contributing to its moisturizing properties .

Material Science Applications

The compound has been investigated for its applications in materials science, particularly in the development of hybrid solar cells. Its structural properties allow it to enhance power conversion efficiency.

Case Study: Hybrid Solar Cells

  • Objective : To synthesize and characterize 6-(4-(thiophen-2-YL)phenoxy)hexanoic acid for use in solar cells.
  • Findings : The synthesized compound showed promising results in improving the power conversion efficiency of hybrid solar cells through various characterization methods including nuclear magnetic resonance (NMR) and photoluminescence spectroscopy .

Safety Data Overview

Hazard TypeClassificationSeverity
Skin IrritationCauses skin irritationHigh
Eye IrritationCauses serious eye irritationHigh
Respiratory IrritationMay cause respiratory irritationModerate

This table summarizes the safety hazards associated with this compound based on aggregated data from multiple sources .

Mechanism of Action

The mechanism of action of 6-Phenoxyhexanoic Acid involves its interaction with specific molecular targets and pathways. The phenoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways, leading to specific biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituents on hexanoic acid significantly influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis of key analogs:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Notes
6-Phenoxyhexanoic acid Phenoxy (-O-C₆H₅) C₁₂H₁₆O₃ 208.25 m.p. 66–68°C; aromatic protons dominate $ ^1 \text{H-NMR} $ Anti-cancer activity in hydrazide derivatives
6-(Dimethylamino)hexanoic acid Dimethylamino (-N(CH₃)₂) C₈H₁₇NO₂ 159.23 Synthesized via Eschweiler–Clarke methylation; precursor to long-chain amides Used in surfactant or drug delivery systems due to tertiary amine functionality
6-Hydroxyhexanoic acid Hydroxyl (-OH) C₆H₁₂O₃ 132.16 Metabolite in fatty acid oxidation pathways; identified in biological systems Biodegradable polymer precursor (e.g., polyhydroxyalkanoates)
6-Fluorohexanoic acid Fluoro (-F) C₆H₁₁FO₂ 134.15 Electronegative substituent; InChIKey: QDVPGZOKFHEOIW-UHFFFAOYSA-N Potential in medicinal chemistry for improved metabolic stability
6-[(4-Methylphenyl)sulfonyl]aminohexanoic acid Sulfonamide (-SO₂NH-C₆H₄-CH₃) C₁₃H₁₉NO₄S 309.36 Multiple synonyms (e.g., MFCD00177935); CAS 106-50-3 Likely protease inhibitor due to sulfonamide group
2-Oxo-6-phenoxyhexanoic acid Oxo (-C=O) + phenoxy C₁₂H₁₄O₄ 222.24 CAS 30952-42-2; structurally similar but with ketone group Potential intermediate in β-keto acid metabolic pathways

Biological Activity

6-Phenoxyhexanoic acid is a compound of interest in pharmacological and biochemical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and implications for drug development.

Chemical Structure and Properties

This compound is characterized by a phenoxy group attached to a hexanoic acid backbone. Its structure allows it to interact with biological targets, influencing various pathways, particularly in inflammation and metabolic processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Histone Deacetylase Inhibition : It has been reported that compounds similar to this compound can inhibit histone deacetylases (HDACs), which play crucial roles in transcriptional regulation and cell cycle progression . This inhibition can lead to altered gene expression profiles relevant in cancer therapy and other diseases.
  • RORγt Ligand Activity : Research has highlighted that derivatives of phenoxyhexanoic acids can act as ligands for RORγt, a nuclear receptor involved in immune response regulation. This interaction is significant for developing treatments for autoimmune diseases such as psoriasis .

In Vitro Studies

In vitro studies have shown that this compound exhibits various biological activities:

  • Antioxidant Properties : Studies indicate that phenoxyalkanoic acids can undergo mitochondrial biotransformation, leading to the formation of metabolites with antioxidant properties. This suggests a protective role against oxidative stress in cellular models .
  • Anti-inflammatory Effects : Compounds structurally related to this compound have demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and PGE-2. This makes them potential candidates for treating inflammatory conditions .

In Vivo Studies

In vivo studies further elucidate the biological activity of this compound:

  • Metabolic Impact : Research indicates that this compound influences fatty acid metabolism, potentially affecting energy homeostasis and lipid profiles in experimental models .
  • Neuroprotective Effects : Some studies suggest that related phenoxy compounds may provide neuroprotective benefits by modulating metabolic pathways associated with neurodegenerative diseases .

Data Tables

Biological ActivityMechanismReference
Histone Deacetylase InhibitionAlters gene expression
RORγt Ligand ActivityModulates immune response
Antioxidant PropertiesProtects against oxidative stress
Anti-inflammatory EffectsInhibits cytokine production

Case Studies

  • Case Study on RORγt Modulation :
    A study investigated the effect of a derivative of this compound on RORγt activity. The compound was found to significantly inhibit the expression of IL-17A, a key cytokine in psoriasis pathogenesis, demonstrating its potential as a therapeutic agent for autoimmune conditions .
  • Case Study on Antioxidant Activity :
    In an experimental model assessing mitochondrial function, this compound derivatives were shown to enhance mitochondrial biotransformation rates, suggesting their utility in protecting against hypoxia-reoxygenation injury in cardiomyocytes .

Q & A

Q. What are the established synthetic routes for 6-phenoxyhexanoic acid, and what reaction conditions yield optimal purity?

The synthesis of this compound typically involves nucleophilic substitution or ester hydrolysis. A reported procedure achieves 89% yield via coupling phenoxide with a hexanoic acid derivative under controlled conditions (e.g., reflux in anhydrous solvent). Key parameters include reaction time, temperature, and stoichiometric ratios of reagents. Optimization may involve varying catalysts (e.g., acid/base) or solvent polarity to enhance purity. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. The ¹H-NMR spectrum of this compound shows distinct signals: δ 7.38–7.35 (3H, aromatic protons), δ 3.00 (2H, t, J = 6.4 Hz, CH₂ adjacent to phenoxy), and δ 2.32 (2H, t, J = 6.2 Hz, CH₂ near the carboxylic acid). Integrate peak areas to verify stoichiometry. Complementary techniques like IR spectroscopy (for carboxylic acid O-H stretch) and HPLC (for purity assessment) are advised .

Q. What are the recommended storage and handling protocols for this compound to ensure stability and safety in the laboratory?

Store in tightly sealed containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent oxidation or moisture absorption. Avoid prolonged exposure to light. Use personal protective equipment (gloves, goggles) during handling, and work in a fume hood to minimize inhalation risks. Electrostatic discharge precautions are recommended during transfer .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the structure-activity relationships of this compound derivatives?

Systematic modification of the phenoxy moiety (e.g., electron-withdrawing/donating substituents) or alkyl chain length can elucidate bioactivity trends. Employ a Design of Experiments (DoE) approach to test variables (e.g., substituent position, steric effects). Use in vitro assays (e.g., enzyme inhibition) paired with computational docking studies to correlate structural changes with activity. Include control compounds and replicate experiments to validate findings .

Q. How can researchers resolve contradictory data observed in the solubility profiles of this compound across different solvent systems?

Conduct systematic solubility screenings using solvents of varying polarity (e.g., water, DMSO, ethanol). Measure solubility via gravimetric or spectrophotometric methods under standardized conditions (temperature, agitation). If discrepancies persist, assess potential impurities (e.g., residual reactants) via LC-MS or investigate pH-dependent solubility changes due to the carboxylic acid group .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound samples?

High-resolution mass spectrometry (HR-MS) or gas chromatography-mass spectrometry (GC-MS) can detect impurities at ppm levels. For non-volatile contaminants, use reverse-phase HPLC with UV/Vis or charged aerosol detection. Validate methods using spiked samples and calibration curves. Ensure compliance with ICH guidelines for impurity profiling in pharmaceutical contexts .

Q. In pharmacological studies, what in vitro assays are most appropriate for evaluating the bioactivity of this compound?

Use target-specific assays such as COX-2 inhibition (for anti-inflammatory studies) or cytotoxicity assays (e.g., MTT on cancer cell lines). Pair these with pharmacokinetic evaluations (e.g., metabolic stability in liver microsomes). Include positive controls (e.g., aspirin for COX-2) and statistical analysis (e.g., ANOVA) to confirm significance .

Q. How should researchers approach the development of novel synthetic analogs of this compound for enhanced pharmacokinetic properties?

Apply rational drug design strategies:

  • Bioisosteric replacement : Substitute the phenoxy group with heterocycles (e.g., pyridine) to improve solubility.
  • Prodrug synthesis : Esterify the carboxylic acid to enhance membrane permeability.
  • Metabolic stability : Introduce fluorine atoms or methyl groups to block oxidative metabolism. Validate modifications using in silico tools (e.g., molecular dynamics simulations) followed by iterative synthesis-bioassay cycles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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